![molecular formula C16H13BrN2OS B2355447 2-bromo-N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 865543-97-1](/img/structure/B2355447.png)
2-bromo-N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of benzothiazole derivatives and has a molecular weight of 365.27 g/mol.
Scientific Research Applications
Structural Characterization and Analysis
X-ray Structure and Hirshfeld Surface Analysis : The compound 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide, a derivative of 2-bromo-N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)benzamide, has been structurally characterized using X-ray crystallography and Hirshfeld surface analysis. These analyses provide insights into its molecular interactions and stability, mainly dominated by hydrogen bonds and π-interactions (Saeed et al., 2020).
Synthesis and Characterization of Derivatives : Novel derivatives of 2-bromo-N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)benzamide have been synthesized and characterized. These studies are crucial for understanding the chemical properties and potential applications of these compounds (Hossaini et al., 2017).
Synthesis Techniques
Microwave Promoted Synthesis : A base-catalyzed direct cyclization method involving microwave irradiation was used to synthesize N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, demonstrating an efficient and cleaner synthesis technique for related compounds (Saeed, 2009).
Copper-Catalyzed Intramolecular Cyclization : Copper-catalyzed intramolecular cyclization was employed to synthesize N-benzothiazol-2-yl-amides, showcasing an innovative method to create structurally similar compounds (Wang et al., 2008).
Biological and Chemical Properties
Antifungal Activity : Some derivatives of 2-bromo-N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)benzamide, such as N-(4-phenyl-3-aroylthiazol-2(3H)-ylidene) substituted benzamides, have shown antifungal activity, indicating their potential use in pharmaceutical applications (Saeed et al., 2008).
Antimicrobial Activity : Novel synthesis techniques have led to derivatives of 2-bromo-N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)benzamide with demonstrated antimicrobial activity, further expanding their potential therapeutic uses (Bhagat et al., 2012).
Mechanism of Action
Mode of Action
Based on its structural similarity to other benzothiazole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Pharmacokinetics
Based on its molecular weight (304189 g/mol) , it is likely to have good oral bioavailability, as compounds with a molecular weight below 500 g/mol are generally well absorbed in the gastrointestinal tract .
properties
IUPAC Name |
2-bromo-N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2OS/c1-10-6-5-9-13-14(10)19(2)16(21-13)18-15(20)11-7-3-4-8-12(11)17/h3-9H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGLFMCCFQDWMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=CC=C3Br)N2C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.